SCD1 inhibitor-1
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Overview
Description
Stearoyl-CoA desaturase 1 inhibitor-1 is a chemical compound that inhibits the activity of stearoyl-CoA desaturase 1, an enzyme involved in the synthesis of monounsaturated fatty acids from saturated fatty acids. This enzyme plays a crucial role in lipid metabolism and is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-CoA desaturase 1 inhibitor-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired chemical structure and properties of the inhibitor .
Industrial Production Methods
Industrial production of stearoyl-CoA desaturase 1 inhibitor-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Stearoyl-CoA desaturase 1 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the inhibitor into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products
Scientific Research Applications
Stearoyl-CoA desaturase 1 inhibitor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study lipid metabolism and enzyme inhibition.
Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the development of novel drugs and therapeutic strategies
Mechanism of Action
Stearoyl-CoA desaturase 1 inhibitor-1 exerts its effects by binding to the active site of stearoyl-CoA desaturase 1, thereby inhibiting its enzymatic activity. This inhibition disrupts the synthesis of monounsaturated fatty acids, leading to an accumulation of saturated fatty acids. The compound also affects various molecular targets and pathways, including β-catenin signaling and endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stearoyl-CoA desaturase 1 inhibitor-1 include other stearoyl-CoA desaturase inhibitors such as A939572 and MF-438 .
Uniqueness
Stearoyl-CoA desaturase 1 inhibitor-1 is unique in its specific chemical structure and its ability to selectively inhibit stearoyl-CoA desaturase 1. This selectivity makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapeutic strategies .
Properties
IUPAC Name |
sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNBRLFLBSUHOU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N3NaO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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